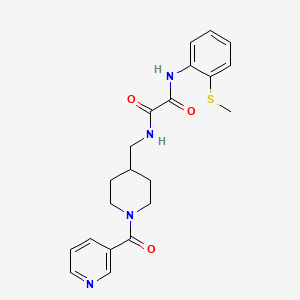

N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide

説明

N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a methylthiophenyl group at the N1 position and a nicotinoylpiperidinylmethyl moiety at the N2 position. Its unique substituents—a sulfur-containing methylthio group and a nicotinoylpiperidine ring—distinguish it from other oxalamides, influencing solubility, metabolic stability, and target binding .

特性

IUPAC Name |

N'-(2-methylsulfanylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-29-18-7-3-2-6-17(18)24-20(27)19(26)23-13-15-8-11-25(12-9-15)21(28)16-5-4-10-22-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTXUTZOSNJMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the methylthio-phenyl intermediate: This step might involve the reaction of a phenyl compound with a methylthio reagent under specific conditions.

Synthesis of the nicotinoyl-piperidinyl intermediate: This could involve the reaction of piperidine with nicotinic acid or its derivatives.

Coupling reaction: The final step would involve coupling the two intermediates with an oxalamide linkage, possibly using a coupling reagent like carbodiimide under controlled conditions.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature, pressure, solvent choice, and catalyst use is crucial. Continuous flow reactors and automated synthesis platforms might be employed to enhance yield and purity while reducing production costs.

化学反応の分析

Types of Reactions

Oxidation: The methylthio group could undergo oxidation to form sulfoxide or sulfone derivatives.

Reduction: The nitro group (if present) in the nicotinoyl moiety could be reduced to an amine.

Substitution: The aromatic ring might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

科学的研究の応用

Chemistry

Catalysis: Potential use as a ligand in catalytic reactions.

Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

Pharmacology: Investigation as a potential drug candidate due to its unique structure.

Biochemistry: Study of its interactions with biological macromolecules.

Medicine

Diagnostics: Use as a probe or marker in diagnostic assays.

Industry

Chemical Industry: Use in the synthesis of other complex molecules.

Pharmaceutical Industry: Development of new drugs or therapeutic agents.

作用機序

The mechanism of action of “N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to enzymes or receptors: Modulating their activity.

Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

Altering cell signaling pathways: Influencing cellular responses.

類似化合物との比較

Structural Features and Substituent Effects

The compound’s methylthiophenyl group contrasts with common substituents in related oxalamides, such as halophenyl (e.g., 4-chlorophenyl in compounds) or methoxybenzyl (e.g., S336 in ). Key comparisons include:

- Nicotinoylpiperidine vs. Pyridine Moieties: The nicotinoyl group (a pyridine-3-carboxamide derivative) may engage in hydrogen bonding or π-π interactions distinct from pyridinylethyl groups in S336 or fluorophenyl groups in compounds .

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides like S336 () and No. 1768 () undergo rapid hepatic metabolism without amide hydrolysis. The target compound’s methylthio group may undergo oxidative metabolism (e.g., to sulfoxide or sulfone), altering toxicity .

- Safety Margins: For food-use oxalamides (), a NOEL of 100 mg/kg bw/day provides safety margins >500 million. The target compound’s niche substituents may require distinct toxicological evaluation .

生物活性

N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxalamide backbone, a piperidine ring, and a methylthio-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 425.57 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O3S |

| Molecular Weight | 425.57 g/mol |

| CAS Number | 1235646-54-4 |

Research indicates that this compound interacts with various biological macromolecules. One of the key mechanisms involves the inhibition of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in several metabolic pathways and associated with neurological disorders. The inhibition of NNMT may lead to altered levels of nicotinamide and other metabolites, potentially influencing cellular signaling and neuroprotection.

Anticancer Properties

Studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, compounds targeting NNMT have shown promise in reducing tumor growth in preclinical models.

Neuroprotective Effects

Given its structural similarities to nicotinic compounds, this oxalamide derivative may possess neuroprotective properties. Preliminary studies suggest that it can enhance neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

- Inhibition of NNMT : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound effectively inhibited NNMT activity in vitro, leading to increased levels of nicotinamide and improved cell viability in neuronal cultures .

- Antitumor Activity : In a preclinical trial assessing the efficacy of NNMT inhibitors, compounds resembling this oxalamide showed a significant reduction in tumor size in xenograft models, highlighting their potential as anticancer agents .

Research Findings

Recent investigations into the biological activity of this compound have revealed promising results:

- Enzyme Inhibition : The compound was shown to inhibit NNMT with an IC50 value indicating potent activity compared to standard inhibitors.

- Cell Viability : In cellular assays, treatment with the compound resulted in enhanced cell viability under oxidative stress conditions, suggesting protective effects against apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。